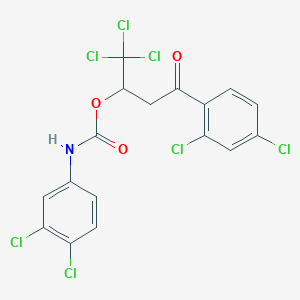
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate is a complex organic compound characterized by multiple chlorine atoms and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate typically involves multi-step organic reactions. The process often starts with the chlorination of specific aromatic compounds, followed by the introduction of carbamate groups under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carbamation processes. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly chlorinated or oxygenated compounds, while reduction could produce less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its insecticidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.
Chlorpyrifos: An organophosphate pesticide.
Uniqueness
1,1,1-Trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl (3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H10Cl7NO3 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H10Cl7NO3/c18-8-1-3-10(12(20)5-8)14(26)7-15(17(22,23)24)28-16(27)25-9-2-4-11(19)13(21)6-9/h1-6,15H,7H2,(H,25,27) |
InChI-Schlüssel |
BMMHXDVBSJNNKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)OC(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


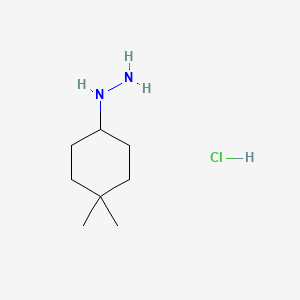
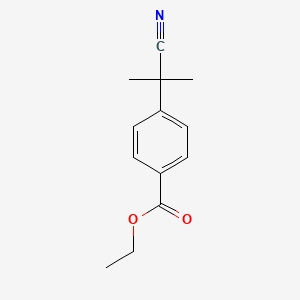
![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
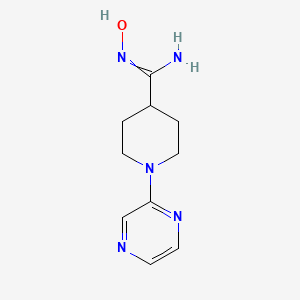
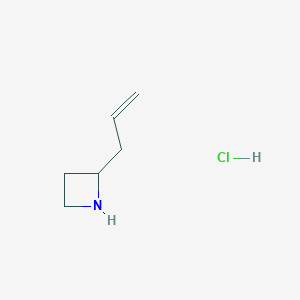

![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)



![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
